1,3,5-Tris(4-carboxyphenyl)benzene, also known as H3BTB, is a C3-symmetric aromatic tricarboxylic acid. Its rigid, extended structure makes it a critical organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and other porous crystalline materials. Unlike smaller tritopic linkers, the defining procurement-relevant characteristic of H3BTB is its ability to serve as a building block for frameworks with exceptionally large pores and high surface areas, which is a primary determinant for its selection in advanced applications.
Direct substitution of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) with a smaller, more common linker like 1,3,5-benzenetricarboxylic acid (H3BTC) is a critical design failure in processes targeting large-pore materials. The extended length of the H3BTB linker is fundamental to achieving the desired framework topology and resulting pore dimensions. Replacing it with H3BTC results in a completely different material with significantly smaller pores, lower surface area, and a contracted unit cell, rendering it unsuitable for applications that depend on the encapsulation or diffusion of large molecules. This makes the choice of linker a primary, non-negotiable parameter for achieving target performance metrics in gas storage, large-molecule catalysis, and drug delivery systems.
The primary procurement driver for H3BTB is its demonstrated ability to produce frameworks with exceptionally high surface areas. MOF-177, synthesized from H3BTB, exhibits a Brunauer-Emmett-Teller (BET) surface area of approximately 4500-5000 m²/g. In contrast, HKUST-1, a benchmark MOF synthesized from the smaller comparator 1,3,5-benzenetricarboxylic acid (H3BTC), typically displays a BET surface area in the range of 1400-1800 m²/g.
| Evidence Dimension | BET Surface Area (N₂ adsorption) |
| Target Compound Data | ~4500 m²/g (for MOF-177, made with H3BTB) |
| Comparator Or Baseline | 1400-1800 m²/g (for HKUST-1, made with H3BTC) |
| Quantified Difference | ≥ 2.5-fold increase |
| Conditions | N₂ adsorption at 77 K on activated MOF samples. |
For applications in high-capacity gas storage and catalysis, maximizing surface area is a critical performance objective directly tied to the choice of this specific linker.
The extended struts of H3BTB directly translate to larger framework pore apertures, a critical factor for processability and application performance. MOF-177, built with H3BTB, possesses large spherical pores with a diameter of approximately 1.7 nm (17 Å). This is significantly larger than the pores in materials made from smaller linkers, such as HKUST-1 (from H3BTC), which features interconnected channels with pore diameters of only 0.9 nm.
| Evidence Dimension | Pore Diameter |
| Target Compound Data | ~1.7 nm (for MOF-177, from H3BTB) |
| Comparator Or Baseline | ~0.9 nm (for HKUST-1, from H3BTC) |
| Quantified Difference | ~89% larger pore diameter |
| Conditions | Crystallographically determined pore aperture of activated frameworks. |
This larger pore size is essential for applications requiring the diffusion and processing of bulky substrates, such as in catalysis with large organic molecules or for the encapsulation of therapeutic agents.
While thermal stability is highly dependent on the final MOF structure and metal node, H3BTB can be used to construct frameworks with robust thermal properties. For example, a porous polyoxometalate-based MOF functionalized with H3BTB showed stability in thermogravimetric analysis (TGA), with the main framework decomposition occurring after the removal of guest molecules. This is comparable to the stability seen in widely used frameworks like HKUST-1 (from H3BTC), which is stable up to 240°C. This demonstrates that the use of the larger H3BTB linker does not necessarily compromise the thermal stability required for activation and catalysis.
| Evidence Dimension | Thermal Decomposition Temperature |
| Target Compound Data | Forms frameworks with stable backbones post-guest removal. |
| Comparator Or Baseline | HKUST-1 (from H3BTC) is stable up to 240°C. |
| Quantified Difference | Comparable thermal regime |
| Conditions | Thermogravimetric Analysis (TGA) under inert atmosphere. |
Ensures the resulting material can withstand the thermal stress of solvent removal (activation) and use in elevated-temperature applications without structural collapse.
The exceptionally high surface area (>4500 m²/g) enabled by H3BTB is a direct prerequisite for developing materials with high gravimetric gas adsorption capacity. Frameworks like MOF-177 are specifically investigated for storing gases such as hydrogen and methane, where performance is directly correlated with accessible surface area.
The extra-large pore apertures (~1.7 nm) created using H3BTB allow for the diffusion of bulky substrates and products that are sterically hindered by the smaller pores of common frameworks. This makes H3BTB the linker of choice for designing catalysts for fine chemical synthesis, pharmaceutical intermediates, and other processes involving large organic molecules.
For drug delivery applications, the ability to encapsulate large therapeutic agents like proteins or polynucleotides is critical. The significant pore volume and wide apertures of frameworks synthesized from H3BTB provide the necessary architecture to host these large guest molecules for subsequent controlled release, an application not feasible with smaller-pore analogues.
Environmental Hazard